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# Crystal Structure of Dalfopristin Bound to the Ribosome: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **dalfopristin**, a streptogramin A antibiotic, in complex with the bacterial ribosome. **Dalfopristin**, in synergy with quinupristin (a streptogramin B), is a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit. Understanding the precise molecular interactions between **dalfopristin** and its ribosomal target is crucial for the development of novel antibiotics and for overcoming emerging resistance mechanisms. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the binding interactions and experimental workflow.

# **Quantitative Crystallographic Data**

The crystal structures of **dalfopristin** and quinupristin bound to the 50S ribosomal subunit from Deinococcus radiodurans and the 70S ribosome from Escherichia coli have been determined, providing critical insights into their mechanism of action. The quantitative data from these structural studies are summarized in the tables below.



PDB ID	Organism	Resolution (Å)	R-work	R-free	Space Group	Unit Cell Dimension s (Å, °)
1SM1[1]	Deinococc us radioduran s (50S)	3.42	0.278	0.348	P212121	a=208.7, b=458.9, c=695.5, $\alpha$ = $\beta$ = $\gamma$ =90
4U26[2][3] [4][5]	Escherichi a coli (70S)	2.80	0.225	0.271	P212121	a=211.7, b=462.9, c=700.1, $\alpha$ = $\beta$ = $\gamma$ =90

## **Mechanism of Action and Synergistic Inhibition**

**Dalfopristin** and quinupristin bind to adjacent sites on the 50S ribosomal subunit, acting synergistically to inhibit protein synthesis.[6][7] **Dalfopristin** binds to the peptidyl transferase center (PTC), where it obstructs the binding of both the A- and P-site tRNAs.[6][8] This initial binding of **dalfopristin** induces a conformational change in the ribosome, which in turn increases the binding affinity of quinupristin by approximately 100-fold.[7] Quinupristin binds in the nascent peptide exit tunnel, blocking the elongation of the polypeptide chain.[6][7] This dual-binding mechanism results in a stable drug-ribosome complex that effectively halts protein synthesis, leading to a bactericidal effect.[9] The synergistic action is mediated through direct interactions between the two drugs and their shared contact with nucleotide A2062 of the 23S rRNA.[6][8]

# **Experimental Protocols**

The determination of the crystal structure of **dalfopristin** bound to the ribosome involves several key stages, from the purification of ribosomal subunits to crystallographic data collection and structure refinement.

### **Ribosome Purification**

For Deinococcus radiodurans 50S Subunits (as per PDB ID 1SM1):



- Cell Lysis and Ribosome Isolation:D. radiodurans cells are harvested and lysed. Ribosomes are isolated from the cell lysate by differential centrifugation.
- Subunit Dissociation: Crude ribosomes are dissociated into 50S and 30S subunits by dialysis against a low-magnesium buffer.
- Sucrose Gradient Centrifugation: The dissociated subunits are separated by centrifugation through a sucrose density gradient. Fractions containing the 50S subunits are collected.
- Purity and Integrity Assessment: The purity and integrity of the isolated 50S subunits are assessed using gel electrophoresis and analytical ultracentrifugation.

For Escherichia coli 70S Ribosomes (as per PDB ID 4U26):

- Cell Culture and Lysis:E. coli cells are grown to mid-log phase, harvested, and lysed using a French press.
- Ribosome Pelletting: Ribosomes are pelleted from the cell lysate by ultracentrifugation through a sucrose cushion.
- Subunit Association: The 70S ribosomes are maintained in a buffer with a sufficient magnesium concentration to ensure subunit association.
- Purification: The 70S ribosomes are further purified by sucrose gradient centrifugation to separate them from polysomes and other cellular components.

### Crystallization

- Complex Formation: Purified 50S or 70S ribosomes are incubated with a molar excess of dalfopristin and quinupristin to ensure complete binding.
- Crystallization Screening: The ribosome-drug complex is subjected to extensive crystallization screening using various precipitants, buffers, and temperatures.
- Vapor Diffusion: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop of the ribosome-drug complex mixed with the crystallization solution is equilibrated against a larger reservoir of the crystallization solution.



• Crystal Growth: Crystals typically appear within a few days to several weeks.

### X-ray Diffraction Data Collection

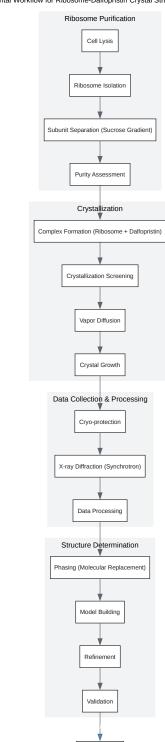
- Cryo-protection: Crystals are transferred to a cryo-protectant solution to prevent ice formation during data collection at cryogenic temperatures.
- Data Collection: X-ray diffraction data are collected at a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector.
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

### **Structure Determination and Refinement**

- Phasing: The phase problem is typically solved using molecular replacement, with a previously determined ribosome structure as a search model.
- Model Building: An initial model of the ribosome-dalfopristin complex is built into the electron density map.
- Refinement: The model is refined through multiple cycles of computational refinement and manual rebuilding to improve its agreement with the experimental data. Difference Fourier maps are used to accurately place the drug molecules.
- Validation: The final structure is validated to ensure its stereochemical quality and agreement with the diffraction data.

# Visualizations Experimental Workflow





 ${\bf Experimental\ Workflow\ for\ Ribosome-Dalfopristin\ Crystal\ Structure\ Determination}$ 

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final\_structure

Caption: Experimental workflow for ribosome-dalfopristin crystal structure determination.



## **Dalfopristin Binding Site**



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Caption: **Dalfopristin** binding site on the 50S ribosomal subunit.

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